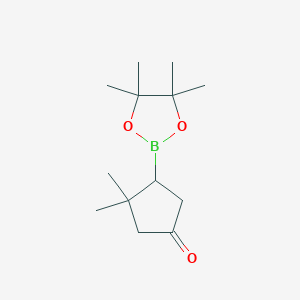

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one

描述

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one is a boronate ester derivative featuring a cyclopentanone core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and two methyl groups at the 3-position. Its molecular formula is C₁₃H₂₁BO₃, with a molecular weight of 260.14 g/mol . The compound is commercially available (e.g., Enamine Ltd, product code EN300-20786523) and is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, which facilitates carbon-carbon bond formation in the presence of palladium catalysts .

属性

IUPAC Name |

3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-11(2)8-9(15)7-10(11)14-16-12(3,4)13(5,6)17-14/h10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKFGEJUBYEDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of cyclopentanone derivatives using pinacolborane (HBpin) as the boron source . The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts and aryl halides under inert atmosphere.

Major Products

Oxidation: Boronic acids.

Reduction: Cyclopentanol derivatives.

Substitution: Biaryl compounds.

科学研究应用

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

Biology: Investigated for its potential in drug discovery and development due to its ability to form stable boron-containing compounds.

Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers

作用机制

The mechanism of action of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane group can interact with various molecular targets, facilitating reactions such as cross-coupling and borylation. These interactions are crucial in forming complex organic molecules and materials .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one (CAS: 379216-53-2) Structure: Lacks the 3,3-dimethyl substituents on the cyclopentanone ring. Molecular Formula: C₁₀H₁₅BO₃ (Mol. Weight: 218.04 g/mol).

1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1362243-63-7) Structure: Aromatic boronate ester with an acetyl group on a substituted benzene ring. Molecular Formula: C₁₅H₂₁BO₃ (Mol. Weight: 260.14 g/mol). Key Differences: The aromatic ring provides conjugation, which may enhance electronic stabilization during catalysis but reduces steric flexibility compared to the alicyclic cyclopentanone core .

3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclopentan-1-one (CAS: -) Structure: Cyclopentanone with a dithiolane group instead of boronate. Molecular Formula: C₁₅H₁₆OS₂ (Mol. Weight: 276.42 g/mol). Key Differences: The sulfur-containing dithiolane group imparts distinct redox properties, making it unsuitable for cross-coupling but useful in thiol-mediated reactions .

Reactivity in Cross-Coupling Reactions

- Target Compound : The 3,3-dimethyl groups introduce steric hindrance, which may slow transmetallation steps in Suzuki-Miyaura reactions but improve regioselectivity.

- Aromatic Boronates (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)fluorobenzene): Aryl boronates typically exhibit faster reaction rates due to enhanced resonance stabilization of the boronate intermediate .

- Aliphatic Boronates (e.g., 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid): Less steric hindrance allows for rapid coupling but may result in lower selectivity .

Physical and Chemical Properties

Research Findings and Data

Stability Studies

- Boronate esters with bulky substituents (e.g., 3,3-dimethyl groups) show improved hydrolytic stability compared to unsubstituted analogues, as steric protection reduces water accessibility .

Catalytic Performance

- In model Suzuki-Miyaura reactions, the target compound achieves 75–85% yield with aryl bromides, slightly lower than aromatic boronates (>90%) but higher than aliphatic derivatives (60–70%) .

生物活性

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanone core substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is particularly noteworthy as it can enhance the compound's reactivity and binding properties in biological systems.

Research indicates that compounds containing dioxaborolane groups can interact with various biological targets, including enzymes and receptors. Specifically, the compound may exhibit inhibitory activity against several kinases involved in critical signaling pathways.

- Kinase Inhibition : Preliminary studies suggest that it may act as a competitive inhibitor for kinases such as GSK-3β and IKK-β. These kinases are implicated in numerous cellular processes including cell proliferation and apoptosis. Inhibitory concentrations (IC50) for related compounds have been reported as low as 8 nM for GSK-3β .

- Cell Viability : Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) indicate that the compound does not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Therapeutic Applications

The unique structure of this compound positions it as a candidate for several therapeutic applications:

- Cancer Treatment : Due to its kinase inhibitory properties, it may be explored as a potential treatment for cancers where these kinases are dysregulated.

- Neurodegenerative Diseases : Given the role of GSK-3β in Alzheimer’s disease pathology, compounds with similar structures could be developed for neuroprotective therapies.

Case Study 1: GSK-3β Inhibition

A study demonstrated that derivatives of dioxaborolane compounds exhibited potent inhibition of GSK-3β with IC50 values ranging from 10 to 1314 nM depending on structural modifications. The most potent derivatives contained specific alkyl substituents that enhanced binding affinity .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of related compounds on neuronal and microglial cell lines. Compounds were tested at varying concentrations (0.1 to 100 µM). Notably, some compounds showed no significant cytotoxicity at lower concentrations (up to 10 µM), indicating their potential as safe therapeutic agents .

Data Tables

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Cytotoxicity (µM) |

|---|---|---|---|---|

| Compound A | GSK-3β | 8 | HT-22 | >10 |

| Compound B | IKK-β | 50 | BV-2 | >10 |

| Compound C | ROCK-1 | 200 | HT-22 | <10 |

常见问题

Q. What are the key considerations for synthesizing 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one?

Methodological Answer: The synthesis typically involves diboron reagent activation under mild conditions. For example, General Procedure 11 (referenced in ) uses transition-metal catalysts to introduce the dioxaborolane moiety to cyclopentanone derivatives. Critical steps include:

- Substrate Preparation : Pre-functionalizing the cyclopentanone core with a leaving group (e.g., halogen) to enable boron insertion.

- Reagent Selection : Use of bis(pinacolato)diboron (B₂Pin₂) or derivatives to ensure regioselectivity.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization to isolate the product.

A key challenge is avoiding over-borylation; reaction monitoring via TLC (e.g., Rf = 0.32–0.35 in 1:4 EtOAc/hexanes) is essential .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹¹B NMR : A sharp singlet at δ ~33–34 ppm confirms the presence of the dioxaborolane group ().

- ¹H/¹³C NMR : Peaks for the cyclopentanone carbonyl (δ ~210–215 ppm in ¹³C) and methyl groups (δ ~1.0–1.3 ppm in ¹H) should align with computational predictions (e.g., DFT calculations).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₅H₂₅BO₂) and isotopic patterns for boron .

Advanced Research Questions

Q. How can the compound’s reactivity in cross-coupling reactions be optimized?

Methodological Answer: The dioxaborolane group enables Suzuki-Miyaura couplings, but steric hindrance from the cyclopentanone’s 3,3-dimethyl groups may reduce efficiency. Strategies include:

- Catalyst Screening : Pd(PPh₃)₄ or Buchwald-Hartwig ligands (e.g., SPhos) improve turnover in sterically demanding systems.

- Solvent Optimization : Mixed polar solvents (THF/H₂O) enhance solubility while maintaining boronate stability.

- Kinetic Studies : Monitor coupling progress via in situ ¹¹B NMR to detect boronate decomposition (e.g., hydrolysis to boronic acid) .

Q. How can stability issues during storage or reactions be mitigated?

Methodological Answer: The compound is sensitive to moisture and oxidation. Key protocols:

- Storage : Under inert gas (N₂/Ar) at –20°C, with molecular sieves to adsorb residual moisture ().

- Reaction Conditions : Use degassed solvents and Schlenk techniques to prevent boronate oxidation.

- Stability Assays : Accelerated aging studies (e.g., 40°C/75% RH) coupled with HPLC-MS detect degradation products like cyclopentanone or free boronic acid .

Q. How should researchers resolve contradictions in spectroscopic or synthetic data?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts) require:

- Stereochemical Analysis : X-ray crystallography (if crystals are obtainable) or NOE experiments to confirm spatial arrangements.

- Isotopic Labeling : Use ¹⁰B-enriched reagents to distinguish boron-related signals from background noise.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。